molecular formula C11H12N2S B3355890 1-(2-phenylethyl)-1H-imidazole-2-thiol CAS No. 64038-65-9

1-(2-phenylethyl)-1H-imidazole-2-thiol

Cat. No.: B3355890
CAS No.: 64038-65-9
M. Wt: 204.29 g/mol
InChI Key: XBZXYFCIMSXPKA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-imidazole-2-thiol is a synthetic organic compound belonging to the class of imidazole-2-thiones. This heterocyclic compound features a sulfur atom in its thione moiety, a key structural aspect known to contribute to significant biological and chemical properties in related molecules . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Imidazole-2-thione derivatives are of considerable pharmaceutical interest due to their wide spectrum of biological activities. Research indicates that these compounds can exhibit antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties . The sulfur (thione) group is critical for optimal activity, as studies on oxygen and nitrogen analogs have demonstrated its necessity for high efficacy in various applications . Furthermore, heterocyclic thiones like this one are explored as ligands in metal complexes, which have shown promise as antimicrobial agents . Beyond pharmaceutical research, this compound and its analogs are investigated in material science, particularly as corrosion inhibitors . Compounds containing imidazole rings and sulfur heteroatoms are studied for their ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion in acidic environments . The structural features of this compound, including the aromatic phenylethyl group and the polar thione group, make it a candidate for such industrial applications. Its mechanism of action in biological systems often involves interaction with enzymes or metal ions, while its inhibitory effect in corrosion is typically attributed to the molecule's adsorption onto a metal surface, forming a protective film .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c14-11-12-7-9-13(11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXYFCIMSXPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982079
Record name 1-(2-Phenylethyl)-1H-imidazole-2-thiol
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Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64038-65-9
Record name 1,3-Dihydro-1-(2-phenylethyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64038-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-2-thiol, 1-phenethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Phenylethyl)-1H-imidazole-2-thiol
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Synthetic Methodologies and Derivatization Strategies for 1 2 Phenylethyl 1h Imidazole 2 Thiol

Established Reaction Pathways for 1H-Imidazole-2-thiol Core Formation

The synthesis of the 1H-imidazole-2-thiol core is a fundamental step, with several well-documented pathways. These methods primarily involve the cyclization of precursors that already contain the necessary carbon, nitrogen, and sulfur atoms.

Cyclization Reactions Involving Thiocarbonyl Precursors

A prevalent strategy for forming the imidazole-2-thiol ring system is through the cyclization of acyclic precursors incorporating a thiocarbonyl group, such as thiourea (B124793) or its derivatives. The Markwald synthesis, for instance, involves the reaction of α-aminoketones or α-aminoaldehydes with potassium thiocyanate (B1210189). derpharmachemica.com This method provides 2-mercaptoimidazoles, which can subsequently be desulfurized if the unsubstituted imidazole (B134444) is the target. derpharmachemica.com

Another common thiocarbonyl source is carbon disulfide (CS₂). The reaction of a 1,2-diamine with carbon disulfide can lead to the formation of a 2-thiol derivative. nih.govacs.org For example, the cyclization of benzene-1,2-diamine with CS₂ is a key step in producing 1H-benzo[d]imidazole-2-thiol. nih.govacs.org A general method involves reacting a vicinal diamine with a compound containing a thiocarbonyl moiety, followed by oxidation, to yield the imidazole-2-thione. google.com

These reactions are typically facilitated by a base and can be performed in various solvents. The choice of reactants and conditions allows for the introduction of different substituents onto the imidazole core.

Table 1: Examples of Thiocarbonyl Precursors in Imidazole-2-thiol Synthesis This table is interactive. Users can sort and filter the data.

Thiocarbonyl Precursor Co-reactant(s) Product Type Reference(s)
Potassium Thiocyanate α-Amino Ketone/Aldehyde 2-Mercaptoimidazole derpharmachemica.com
Carbon Disulfide (CS₂) 1,2-Diamine 1H-Benzo[d]imidazole-2-thiol nih.govacs.org

Direct Thiolation and Ring Closure Approaches at the C2 Position

Direct thiolation of a pre-formed imidazole ring is a less common but viable route. One method involves heating an imidazole derivative with elemental sulfur in a high-boiling solvent like sulfolane (B150427) under an inert atmosphere. prepchem.com This process introduces the thiol group directly at the C2 position of the imidazole ring.

More advanced methods include the C-H functionalization of imidazole derivatives. For example, 2H-imidazole 1-oxides can react with thiophenols in a transition metal-free process to yield arylthiolated imidazoles. researchgate.net This reaction proceeds via a nucleophilic substitution of hydrogen (SNH) through an "addition-elimination" mechanism. researchgate.net

Ring-closing metathesis (RCM) represents another modern strategy, although it is more commonly used for creating larger rings, it can be adapted for the synthesis of heterocyclic systems from appropriately designed acyclic diene precursors. organic-chemistry.org

Targeted Synthesis of 1-(2-Phenylethyl)-1H-imidazole-2-thiol

The specific synthesis of this compound can be achieved through two primary strategies: attaching the phenylethyl group to a pre-formed imidazole-2-thiol core or building the entire substituted molecule from acyclic components.

N-Alkylation and N-Substitution Strategies for the Phenylethyl Moiety

The most direct route involves the N-alkylation of 1H-imidazole-2-thiol with a phenylethylating agent, such as 2-phenylethyl bromide or a similar halide. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors. otago.ac.nz In basic media, where the imidazole anion is the reacting species, the alkylation site is determined by the electronic effects of substituents and steric hindrance. otago.ac.nz Generally, electron-withdrawing groups direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz For 1H-imidazole-2-thiol, the thione tautomer is significant, and alkylation can occur at either a nitrogen or the sulfur atom. S-alkylation is often observed under neutral conditions, while N-alkylation is favored under strongly basic conditions that generate the N-anion. uzhnu.edu.ua

The synthesis would typically involve deprotonating 1H-imidazole-2-thiol with a suitable base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of the phenylethyl halide. beilstein-journals.org This approach is widely used for the N-alkylation of various nitrogen-containing heterocycles. researchgate.net

Table 2: Conditions for N-Alkylation of Imidazole Scaffolds This table is interactive. Users can sort and filter the data.

Heterocycle Alkylating Agent Base / Conditions Solvent Product Type Reference(s)
Imidazole Triphenylmethylchloride Sodium Hydride DMF 1-Trityl-1H-imidazole
Indazole Alkyl Bromide Sodium Hydride THF N-1 Alkylindazole beilstein-journals.org
Imidazole Alkyl Halide Potassium tert-butoxide / 18-crown-6 Diethyl Ether N-Alkylated Imidazole researchgate.net

Multi-Step Conversions from Acyclic Precursors

Constructing the molecule from the ground up offers significant flexibility in introducing substituents. A plausible multi-step synthesis for this compound involves a one-pot, multi-component reaction. semanticscholar.orgsharif.edu This approach would likely condense phenethylamine (B48288) (providing the N1-substituent and one nitrogen), an α-dicarbonyl compound like glyoxal, and a sulfur source such as potassium thiocyanate or thiourea.

A general mechanism for such reactions involves the initial formation of an imine between the primary amine (phenethylamine) and one of the carbonyl groups of the dicarbonyl compound. semanticscholar.org Subsequent reaction with a second amine source (like ammonia, often from ammonium (B1175870) acetate) and the thiocarbonyl reagent leads to cyclization and the formation of the tetrasubstituted imidazole ring. semanticscholar.orgsharif.edu The development of one-pot, sequential two-step reactions can help minimize the formation of by-products. semanticscholar.org Continuous flow chemistry is also being increasingly applied to multi-step syntheses of complex molecules, offering advantages in control and efficiency. nih.govtue.nl

Advanced Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses reactive sites suitable for further modification, primarily at the thiol group. This allows for the creation of a library of related compounds for various research applications.

The nucleophilic sulfur atom of the thiol group is highly reactive and readily participates in S-alkylation reactions with various alkyl halides to form stable thioether derivatives. This is a common strategy for introducing diverse functionalities. For example, reaction with propargyl bromide can introduce an alkyne group, useful for subsequent click chemistry reactions.

The thiol group is also susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide, can lead to the formation of a disulfide-bridged dimer. More vigorous oxidation can convert the thiol to higher oxidation states, such as the corresponding sulfinic or sulfonic acids, which dramatically alters the physicochemical properties of the molecule by introducing a highly polar, acidic functional group. Derivatization is a key technique used to protect thiols from oxidation during analysis or to tag them for detection. nih.govresearchgate.netsemanticscholar.org

Table 3: Derivatization Reactions of the Thiol Group This table is interactive. Users can sort and filter the data.

Reagent(s) Conditions Product Type Reference(s)
Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., Triethylamine), Solvent (e.g., Ethanol) 2-(Alkylthio)imidazole
Hydrogen Peroxide (H₂O₂) Mild conditions Disulfide-bridged dimer
Strong Oxidizing Agent Vigorous conditions Imidazole-2-sulfonic acid
N-ethyl maleimide (B117702) (NEM) pH 7.0 Thiol-NEM adduct nih.gov

Modifications at the Thiol (-SH) Group (e.g., S-Alkylation, S-Acylation)

The sulfur atom of the imidazole-2-thiol moiety is a potent nucleophile, making it a primary site for chemical modification. tandfonline.com This reactivity facilitates derivatization through processes such as S-alkylation and S-acylation.

S-Alkylation involves the reaction of the thiol with an alkylating agent, typically an alkyl halide or tosylate, in the presence of a base. This reaction forms a new carbon-sulfur bond, yielding a 2-(alkylthio)-1H-imidazole derivative. Research on related 1,2,4-triazole-3-thiones demonstrates that alkylation with agents like ethyl bromide or phenacyl bromide proceeds efficiently in basic media. researchgate.net For example, the reaction of an imidazole-thiol with phenacyl bromide results in the corresponding S-phenacyl derivative. researchgate.net This approach allows for the introduction of a wide variety of alkyl and functionalized alkyl groups to the sulfur atom.

S-Acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester linkage. nih.gov This transformation is typically achieved by reacting the thiol with an acylating agent such as an acyl chloride or an acid anhydride. tandfonline.com The resulting S-acyl compounds are thioesters, which can serve as activated intermediates for further transformations. The process of S-acylation is a key post-translational modification of proteins, where fatty acids are attached to cysteine residues, highlighting the fundamental nature of this reaction. nih.govnih.gov In a synthetic context, reagents like N-acyl imidazoles can be used for selective acylation. researchgate.net

The table below summarizes representative electrophilic agents used for modifying the thiol group in imidazole-2-thiol and related heterocyclic thiols.

Reaction TypeElectrophilic ReagentResulting S-SubstituentReference
S-AlkylationEthyl Bromide-S-CH₂CH₃ (Ethylthio) researchgate.net
S-AlkylationPhenacyl Bromide-S-CH₂C(=O)Ph (Phenacylthio) researchgate.netresearchgate.net
S-AlkylationEthyl Chloroacetate-S-CH₂C(=O)OCH₂CH₃ (Ethoxycarbonylmethylthio) researchgate.net
S-AcylationAcyl Halides (e.g., Benzoyl Chloride)-S-C(=O)R (Thioester) tandfonline.com
S-AcylationN-Acyl Imidazole-S-C(=O)R (Thioester) researchgate.net

Substitutions on the Imidazole Ring (C4, C5 Positions)

Direct electrophilic substitution on the pre-formed imidazole ring of this compound is often challenging. Therefore, substitutions at the C4 and C5 positions are typically introduced by utilizing functionalized precursors during the initial ring-forming synthesis.

A common route to imidazole-2-thiols is the Marckwald synthesis, which involves the cyclization of α-amino ketones or α-amino aldehydes with potassium thiocyanate. derpharmachemica.com By selecting appropriately substituted α-amino ketones, one can systematically introduce various groups at the C4 and C5 positions of the resulting imidazole-2-thiol. For instance, the synthesis of 4-phenyl-1H-imidazole-2-thiol and 4,5-diphenyl-1H-imidazole-2-thiol relies on starting materials that already contain these phenyl substituents. researchgate.net Similarly, the synthesis of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols begins with a 1-[1-(phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]ethanone precursor, demonstrating how complex substituents can be installed at the C5 position. niscpr.res.in

The following table illustrates how the choice of precursor dictates the substitution pattern on the imidazole ring.

Precursor(s)Resulting Substitution PatternReference
α-Amino ketone, Potassium thiocyanateC4- and/or C5-alkyl/aryl substituted derpharmachemica.com
Benzoin, ThioureaC4, C5-diphenyl researchgate.net
1-[1-(Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, Aromatic aldehydesC4-methyl, C5-chalcone derived pyrazole (B372694) niscpr.res.inresearchgate.net

Chemical Transformations of the Phenylethyl Side Chain

Modifying the phenylethyl side chain after its attachment to the imidazole ring is synthetically challenging. A more practical and widely used strategy involves the synthesis of the target molecule from a pre-functionalized phenylethylamine or a related precursor. This approach allows for the introduction of a wide array of substituents onto either the phenyl ring or the ethyl bridge.

For example, the synthesis of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles has been accomplished starting from appropriately alkylated phenylacetonitriles. nih.gov This precursor is then converted through several steps into a substituted β-phenylethanol, which is subsequently used to alkylate imidazole. This methodology demonstrates that modifications, such as adding alkyl groups to the ethyl chain, are best incorporated into the side-chain precursor before it is coupled with the imidazole heterocycle. Similarly, substituents on the phenyl ring (e.g., methoxy, nitro, or halo groups) can be introduced by starting with the corresponding substituted phenylethylamine or phenylethyl halide. The use of 1-phenylethylamine (B125046) as a chiral auxiliary in various syntheses further underscores the synthetic utility of this structural motif and its amenability to derivatization. nih.gov

Sustainable and Green Chemistry Approaches in Imidazole-2-thiol Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The synthesis of imidazole-2-thiols and their derivatives has benefited from the application of green chemistry principles, including the use of catalyst-free, solvent-free, and alternative energy-driven methodologies. jetir.org

Catalyst-Free and Solvent-Free Methodologies

The development of synthetic protocols that eliminate the need for catalysts and volatile organic solvents is a key goal of green chemistry. Such methods reduce waste, cost, and process complexity.

Catalyst-Free Synthesis: Several methods for the synthesis of imidazoles and related heterocycles have been developed that proceed without a catalyst. A notable example is the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate (B1210297) to form trisubstituted imidazoles, which can be performed efficiently under catalyst-free conditions. jocpr.com Furthermore, the reaction of imidazole-2-thiols with N-(sulfonyl)phenyldichloroacetaldimines to produce imidazothiazole derivatives has been achieved through a catalyst-free, one-step procedure, highlighting the inherent reactivity of the starting materials. scispace.com

Solvent-Free Synthesis: Performing reactions under solvent-free conditions minimizes the use of hazardous organic solvents and simplifies product purification. One-pot methods for synthesizing imidazole derivatives have been successfully implemented under solvent-free conditions, often involving simply grinding or heating the reactants together. asianpubs.org These reactions are highly efficient and selective, offering advantages in waste reduction and operational simplicity. asianpubs.org

The table below highlights examples of green synthetic approaches to imidazoles.

MethodologyReactantsConditionsKey AdvantageReference
Catalyst-FreeBenzil, Aldehyde, Ammonium AcetateHeatingAvoids catalyst cost and contamination jocpr.com
Catalyst-FreeImidazole-2-thiol, N-sulfonylphenyldichloroacetaldimineReflux in o-xyleneHigh selectivity, available reagents scispace.com
Solvent-FreeBenzil, Aldehyde, Ammonium AcetateHeating/GrindingEliminates volatile organic solvents asianpubs.org
Solvent-Free, Microwave-AssistedBenzil, Aldehyde, Ammonium AcetateMicrowave irradiation, Glacial acetic acid catalystRapid reaction (1-3 mins), high yield jetir.org

Microwave-Assisted and Photochemical Syntheses

The use of alternative energy sources like microwaves and light can lead to more efficient and sustainable chemical transformations.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govamazonaws.com The synthesis of polysubstituted imidazoles has been efficiently achieved via microwave irradiation, sometimes in environmentally friendly solvents like water or under solvent-free conditions. jetir.orgnih.gov For instance, the condensation of benzil, aldehydes, and ammonium acetate can be completed in minutes under microwave irradiation. jetir.org Sequential, one-pot syntheses of complex imidazole derivatives have also been developed using this technology, showcasing its power in green protocol development. nih.gov

Photochemical Syntheses: Photochemical methods use light to initiate chemical reactions. While direct photochemical synthesis of the imidazole ring is less common, this energy source is highly relevant for modifying the thiol group. The thiol-ene reaction, for example, involves the photochemical generation of a thiyl radical from a thiol, which then adds across an alkene. nih.gov This provides a powerful and often high-yielding method for S-alkylation under mild conditions, representing a green alternative to traditional alkylation methods.

The following table provides examples of microwave-assisted synthesis of imidazole derivatives.

ReactantsCatalyst/SolventConditionsYieldReference
Aromatic aldehydes, Ammonium acetate, BenzilCr₂O₃ nanoparticles / H₂O400 W, 4-9 minup to 97% nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetatep-Toluenesulfonic acid / Ethanol200 W, 60-80 min46-80% nih.gov
Benzil, Aldehydes, Ammonium acetateGlacial acetic acid / Solvent-freeMicrowave irradiation, 1-3 minup to 95% jetir.org
α-Amino ketones, Potassium thiocyanateNot specifiedMicrowave irradiationGeneral method derpharmachemica.com

Coordination Chemistry and Ligand Properties of 1 2 Phenylethyl 1h Imidazole 2 Thiol

Principles of Heterocyclic Thione/Thiol Ligand Coordination

Heterocyclic compounds containing a thioamide functional group (-N-C=S) can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. researchgate.netresearchgate.net This equilibrium is a critical factor in their coordination chemistry. The coordination of a metal ion can occur through either the sulfur atom of the deprotonated thiol form (thiolate) or the sulfur of the thione form, in conjunction with another heteroatom in the ring, typically nitrogen. nih.govacs.orgnih.gov

Imidazole (B134444), a five-membered aromatic ring with two nitrogen atoms, is a fundamental building block in coordination chemistry. ajol.inforsc.orgnih.gov The imine nitrogen (the one not bonded to a hydrogen or substituent in the parent imidazole) is typically the basic site that coordinates to metal ions. wikipedia.org When combined into a single molecule, as in imidazole-2-thiol derivatives, the ligand possesses two potential donor sites: the imidazole ring nitrogen and the exocyclic sulfur atom. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion. The resulting N,S-coordination is a common and stable binding mode for this class of ligands. researchgate.net The soft nature of the thiolate sulfur makes it a good donor for soft Lewis acidic metals, while the harder imidazole nitrogen can coordinate to a broader range of metal ions. wikipedia.org

Complexation Behavior of 1-(2-Phenylethyl)-1H-imidazole-2-thiol with Transition Metal Ions

While specific research on the complexation of this compound is not extensively documented in publicly available literature, its coordination behavior can be inferred from studies on analogous N-substituted imidazole-2-thiol and benzimidazole-2-thiol ligands. These related compounds provide a strong basis for predicting the coordination characteristics of the target molecule.

For ligands structurally similar to this compound, coordination with transition metals invariably involves the exocyclic sulfur atom and one of the imidazole nitrogen atoms. researchgate.netacs.org Upon deprotonation of the thiol group, the resulting thiolate (S⁻) becomes a primary coordination site. Simultaneously, the sp²-hybridized nitrogen atom of the imidazole ring acts as the second donor atom. wikipedia.orgjocpr.com This dual coordination is confirmed through techniques like FT-IR spectroscopy, where a shift in the C=N stretching frequency and the disappearance of the S-H vibrational band indicate the involvement of both atoms in bonding to the metal center. Quantum chemical studies on similar zinc-binding ligands show that imidazole and thiol groups can act in concert to bind metal ions. acs.orgnih.gov

Based on the presence and strategic positioning of the nitrogen and sulfur donor atoms, this compound is expected to function as a bidentate ligand. acs.orgnih.govnih.gov The term bidentate signifies that the ligand binds to the central metal ion through two donor atoms. This chelation results in the formation of a thermodynamically stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. iupac.orgnumberanalytics.com In some cases, related heterocyclic thione ligands have also been observed to act as bridging ligands, connecting two metal centers, which adds to their structural versatility. nih.govmdpi.com

The stoichiometry of the resulting metal complexes typically depends on the metal ion's coordination number and charge. For divalent transition metals, complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed. jocpr.comnih.gov In such cases, two bidentate ligands satisfy a coordination number of four or, in the presence of additional solvent or ancillary ligands, six.

The geometry of the metal center is dictated by the specific transition metal ion and its electronic configuration. For instance, Cu(II) complexes with similar ligands often adopt a square planar geometry, while Ni(II) complexes can be either square planar or tetrahedral. ajol.infojocpr.com Octahedral geometries are also frequently observed, particularly for Co(II), Ni(II), and Mn(II), where two ligand molecules and two solvent or ancillary ligands complete the coordination sphere. wikipedia.orguomustansiriyah.edu.iq

Table 1: Expected Geometries of Transition Metal Complexes with Imidazole-2-thiol Type Ligands

Metal IonCommon Coordination NumberTypical GeometryReference
Cu(II)4Square Planar ajol.infojocpr.com
Ni(II)4, 6Tetrahedral, Octahedral wikipedia.orgjocpr.com
Co(II)6Octahedral wikipedia.org
Zn(II)4Tetrahedral wikipedia.org
Pd(II)4Square Planar wikipedia.org

Catalytic Applications of this compound Metal Complexes

While direct catalytic studies of complexes derived from this compound are scarce, the broader class of transition metal complexes with imidazole and thiol-containing ligands has demonstrated significant potential in catalysis, particularly for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mit.eduresearchgate.net

Palladium complexes are paramount in cross-coupling catalysis. rsc.orgnih.govwikipedia.org Palladium(II) complexes featuring ligands similar to this compound, such as those combining thiosemicarbazones with imidazole, have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govnih.govrsc.org These reactions, which form a C-C bond between an organoboron compound and an organic halide, are fundamental in modern organic synthesis. youtube.comnih.gov The N,S-bidentate coordination of the ligand to the palladium center creates a stable yet reactive catalyst suitable for the catalytic cycle.

Similarly, these types of complexes have shown activity in Sonogashira coupling reactions, which join aryl or vinyl halides with terminal alkynes. researchgate.netwikipedia.orglookchem.comlibretexts.org The presence of both a soft sulfur donor and a nitrogen donor can effectively stabilize the palladium center throughout the oxidative addition and reductive elimination steps of the catalytic cycle. The phenylethyl substituent on the imidazole ring may also offer steric and electronic influences that could be fine-tuned to optimize catalytic activity and selectivity.

Table 2: Representative Catalytic Performance of Related Palladium-Imidazole/Thiol Complexes in Cross-Coupling Reactions

Reaction TypeLigand TypeCatalyst Loading (mol%)ConditionsYieldReference
Suzuki-MiyauraThiosemicarbazone-Imidazole1.18Aqueous media, Room TempGood to Excellent researchgate.net
Suzuki-MiyauraNHC-Thiolato0.0025-High nih.gov
SonogashiraThiosemicarbazone0.5 - 1.0Room TempModerate to Very Good researchgate.net

Role in Homogeneous and Heterogeneous Catalytic Systems

A thorough review of available scientific literature reveals a notable absence of specific studies on the role of this compound in either homogeneous or heterogeneous catalytic systems. While the broader class of imidazole and thiol-containing compounds is known to participate in a variety of catalytic processes, direct research detailing the catalytic applications of this specific ligand is not present in the public domain.

Homogeneous Catalysis:

There is no available research demonstrating the use of this compound as a ligand in homogeneous catalysis. Generally, imidazole- and thiol-containing ligands can coordinate with various transition metals to form soluble catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. mdpi.comresearchgate.netnih.gov The catalytic activity in such systems is highly dependent on the electronic and steric properties of the ligand, which influence the stability and reactivity of the metal center. bac-lac.gc.ca However, without specific experimental data for this compound, any discussion of its potential catalytic performance remains speculative.

Heterogeneous Catalysis:

Similarly, there is a lack of published research on the application of this compound in heterogeneous catalysis. In heterogeneous systems, ligands can be anchored to solid supports like silica (B1680970) or polymers to facilitate catalyst recovery and reuse. rsc.orgresearchgate.nethuji.ac.il The interaction between the ligand, the metal, and the support material is crucial for catalytic efficiency and stability. rsc.orgresearchgate.net The potential for this compound to be used in this context has not been explored in the available literature.

Influence of Structural Modifications on Coordination Affinity and Selectivity

There is currently no specific research available that investigates the influence of structural modifications of this compound on its coordination affinity and selectivity for different metal ions.

In a general sense, the coordination properties of a ligand are dictated by the nature and position of its donor atoms and any substituent groups. For this compound, the key coordinating atoms would likely be the nitrogen of the imidazole ring and the sulfur of the thiol group. ekb.egjocpr.com The phenylethyl substituent at the N1 position of the imidazole ring would exert a steric influence that could affect the approach of metal ions and the geometry of the resulting complex.

Modifications to the phenylethyl group, such as the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring, would be expected to alter the electronic properties of the imidazole ring. rsc.orgmdpi.com This, in turn, could modulate the ligand's donor strength and its affinity for different metal ions. For instance, increasing the electron density on the imidazole nitrogen could enhance its Lewis basicity and favor coordination to harder metal ions. Conversely, the introduction of bulky substituents could create steric hindrance, leading to selectivity for smaller metal ions or influencing the coordination geometry.

However, without empirical data from studies on this compound and its derivatives, these considerations remain general principles of coordination chemistry and cannot be specifically attributed to this compound.

Advanced Computational and Spectroscopic Characterization of 1 2 Phenylethyl 1h Imidazole 2 Thiol

Comprehensive Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental NMR data for 1-(2-phenylethyl)-1H-imidazole-2-thiol is not widely available in published literature, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar compounds.

For the ¹H NMR spectrum , the following proton signals would be anticipated:

Phenylethyl group: A triplet corresponding to the -CH₂- group adjacent to the imidazole (B134444) ring, likely appearing in the range of 4.0-4.5 ppm. Another triplet for the -CH₂- group attached to the phenyl ring would be expected around 2.9-3.2 ppm. The five protons of the phenyl ring would likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.

Imidazole ring: Two distinct signals for the protons on the imidazole ring would be expected, likely as doublets or singlets, in the region of 6.8-7.5 ppm. The N-H proton of the thiol tautomer would likely appear as a broad singlet at a downfield chemical shift, potentially above 10 ppm.

The ¹³C NMR spectrum would be expected to show:

Phenylethyl group: Signals for the two methylene carbons, with the carbon attached to the imidazole nitrogen appearing further downfield. The aromatic carbons of the phenyl group would resonate in the typical 120-140 ppm range, with the ipso-carbon showing a distinct chemical shift.

Imidazole ring: Resonances for the three carbons of the imidazole ring. The C=S carbon would be expected to have the most downfield chemical shift, potentially in the range of 160-180 ppm.

A hypothetical representation of the expected NMR data is provided in the table below.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.20-7.40 (m, 5H)Phenyl H~165.0C=S
~7.00 (d, 1H)Imidazole H~138.0Phenyl C (ipso)
~6.90 (d, 1H)Imidazole H~129.0Phenyl CH
~4.20 (t, 2H)N-CH₂~128.5Phenyl CH
~3.10 (t, 2H)Ph-CH₂~126.5Phenyl CH
~120.0Imidazole CH
~115.0Imidazole CH
~48.0N-CH₂
~36.0Ph-CH₂

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands indicating the presence of its specific functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3000 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring, potentially indicating hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl bridge would be observed in the 2950-2850 cm⁻¹ region.

C=C and C=N Stretching: Aromatic C=C stretching vibrations from the phenyl ring and C=N stretching from the imidazole ring are expected in the 1600-1450 cm⁻¹ range.

Thione (C=S) Stretching: A characteristic absorption band for the C=S group is anticipated in the region of 1200-1050 cm⁻¹, which is a key indicator of the thione tautomer.

The following table summarizes the expected characteristic FT-IR absorption bands.

FT-IR (Predicted)
Wavenumber (cm⁻¹) Assignment
3100-3000N-H stretch (imidazole)
>3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1450C=C and C=N stretch
1200-1050C=S stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* Intense absorption bands are anticipated in the range of 200-300 nm. These transitions are associated with the aromatic systems of the phenyl and imidazole rings.

n → π Transition:* A weaker absorption band at a longer wavelength, possibly above 300 nm, may be observed due to the n → π* transition involving the non-bonding electrons of the sulfur atom in the thione group.

A summary of the anticipated UV-Vis absorption maxima is provided below.

UV-Vis (Predicted)
λmax (nm) Electronic Transition
~220-250π → π
~270-300π → π
>300n → π*

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry provides a precise determination of the molecular weight of a compound, confirming its elemental composition. For this compound, the molecular formula is C₁₁H₁₂N₂S.

The calculated monoisotopic mass for this compound is 204.0721 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 205.0799, which would confirm the molecular formula with high accuracy.

HRMS Data
Molecular Formula C₁₁H₁₂N₂S
Calculated Monoisotopic Mass 204.0721 g/mol nih.gov
Expected [M+H]⁺ 205.0799

X-ray Crystallography for Precise Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. Such a study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. The crystal structure would also unambiguously confirm the thione tautomeric form in the solid state. For related imidazole derivatives, X-ray crystallography has been instrumental in understanding their three-dimensional structures and packing motifs in the crystalline lattice.

Computational Chemistry Approaches for Understanding Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data and to provide insights into the electronic structure, reactivity, and potential interactions of this compound.

DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data if it becomes available.

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis), which can aid in the interpretation of experimental spectra.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Generate a Molecular Electrostatic Potential (MEP) map: An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions. For this compound, the sulfur atom is expected to be a region of high electron density, while the N-H proton would be an electron-deficient site.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), allow for the optimization of the molecule's geometry to find its most stable conformation. nih.gov

For this compound, DFT calculations would provide key insights into its structural parameters. This includes the precise bond lengths, bond angles, and dihedral angles of the imidazole ring, the phenylethyl substituent, and the thiol group. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Furthermore, DFT is employed to calculate a range of electronic properties that govern the molecule's behavior. These properties include dipole moment, polarizability, and the energies of molecular orbitals. The distribution of electron density, calculated through DFT, is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Structural and Electronic Properties Note: This table presents typical data obtained from DFT calculations for imidazole derivatives and is for illustrative purposes. Specific values for this compound would require dedicated computation.

ParameterDescriptionIllustrative Value
Total EnergyThe ground state energy of the optimized molecular structure.-850.123 Hartrees
Dipole MomentA measure of the net molecular polarity.3.45 Debye
C=S Bond LengthThe length of the carbon-sulfur double bond in the thione tautomer.1.68 Å
C-S-H Bond AngleThe angle in the thiol tautomer.98.5°
N-C-S Bond AngleThe angle within the imidazole ring.125.2°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. acadpubl.eu For this compound, the FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich regions of the molecule, likely the sulfur atom and the imidazole ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the imidazole ring, highlighting potential sites for nucleophilic attack. acadpubl.eu

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative Data) Note: The values in this table are representative examples for similar heterocyclic compounds and serve to illustrate the outputs of FMO analysis. irjweb.com

ParameterFormulaDescriptionIllustrative Value (eV)
EHOMO-Energy of the Highest Occupied Molecular Orbital-5.28
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital-1.27
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability4.01
Electronegativity (χ)-(ELUMO + EHOMO)/2Measures the ability of a molecule to attract electrons3.28
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution2.01
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic power of a molecule2.67

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of varying potential. researchgate.net

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms. Blue indicates regions of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. nih.gov Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the sulfur atom in the thione form (C=S) and the nitrogen atoms of the imidazole ring, identifying these as the primary nucleophilic centers. The hydrogen atom attached to the nitrogen or sulfur (in the thiol form) would exhibit a positive potential (blue), indicating its acidic nature and susceptibility to attack by a base. The phenylethyl group would likely show regions of intermediate potential, with the aromatic ring having a slightly negative potential due to its π-electron cloud. acadpubl.eu MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. acadpubl.eu

Natural Bond Orbital (NBO) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. acadpubl.eu This analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. nih.gov

In the context of this compound, NBO analysis would quantify the electron density on each atom (natural population analysis) and describe the key donor-acceptor interactions. For instance, it could reveal hyperconjugative interactions between the lone pairs on the sulfur and nitrogen atoms and the antibonding orbitals (π*) of the imidazole ring, which stabilize the molecule. acadpubl.eu The magnitude of the second-order perturbation energy (E(2)) in NBO analysis quantifies the strength of these interactions. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at bond critical points (BCPs). Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanical methods like DFT are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations would be invaluable for understanding its conformational landscape. The phenylethyl group has rotational freedom around its single bonds, leading to a variety of possible spatial arrangements (conformers). MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. pensoft.net

Tautomeric Equilibrium Analysis (Thione-Thiol) via Spectroscopic and Computational Methods

This compound can exist in two tautomeric forms: the thione form (where the sulfur is double-bonded to a carbon atom) and the thiol form (where a proton has migrated to the sulfur atom, forming a sulfhydryl or -SH group). The balance between these two forms is a dynamic equilibrium that can be influenced by factors such as the solvent, temperature, and pH. lp.edu.ua

Computational Analysis: Quantum chemical calculations, particularly DFT, are highly effective for studying tautomeric equilibria. nih.gov By calculating the ground-state energies of both the thione and thiol tautomers, the relative stability of each form can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and thus the predominant species in the gas phase. nih.gov The calculations can be extended to include solvent effects using models like the Polarizable Continuum Model (PCM) to predict how the equilibrium shifts in different solvents. Generally, polar solvents tend to stabilize the more polar tautomer. lp.edu.ua

Spectroscopic Analysis: Experimental techniques are essential for confirming and quantifying the tautomeric equilibrium.

UV-Vis Spectroscopy: This method is effective because the thione and thiol forms have different chromophores and thus absorb light at different wavelengths. lp.edu.ua The C=S group in the thione form typically has a characteristic absorption band that is absent in the thiol form. By analyzing the UV-Vis spectra in various solvents, the shift in equilibrium can be observed. lp.edu.ua

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can distinguish between the two tautomers. In ¹H NMR, the chemical shift of the proton attached to nitrogen (N-H) in the thione form will differ from the proton attached to sulfur (S-H) in the thiol form. researchgate.net Similarly, the ¹³C NMR chemical shift of the carbon atom attached to the sulfur (C2) will be significantly different in the thione (C=S) versus the thiol (C-S) form. nih.gov

IR Spectroscopy: Infrared spectroscopy can also provide evidence for the dominant tautomer. A key indicator for the thiol form would be the presence of an S-H stretching vibration, typically in the range of 2500-2600 cm⁻¹. The absence of this band and the presence of characteristic C=S stretching vibrations would suggest the dominance of the thione form. ekb.eg

Studies on similar heterocyclic thiones often show that the thione form is the more stable tautomer in both the solid state and in solution, though the position of the equilibrium is highly dependent on the specific molecular structure and its environment. nih.govscispace.com

Biological Activities and Mechanistic Investigations of 1 2 Phenylethyl 1h Imidazole 2 Thiol Derivatives

Antimicrobial Activity Profiling

Derivatives of 1-(2-phenylethyl)-1H-imidazole-2-thiol and related imidazole (B134444) structures have been extensively evaluated for their ability to combat various microbial pathogens, including bacteria, fungi, and viruses.

In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Substituted imidazole-2-thiol derivatives have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. niscpr.res.in Studies have frequently utilized standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative) to assess the efficacy of these compounds. nih.govrepec.org

Research has shown that the introduction of different substituents onto the imidazole or phenyl ring can significantly modulate the antibacterial potency. spast.org For instance, certain novel series of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols have been synthesized and evaluated. niscpr.res.in In these studies, compounds were tested for their minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium. Some of these derivatives exhibited excellent activity against S. aureus, while others were moderately active against E. coli. niscpr.res.in

In one study, a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives were synthesized and showed remarkable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae. connectjournals.com While potent, their efficacy was generally reported to be less than that of standard antibiotics like ciprofloxacin. niscpr.res.inconnectjournals.com The antibacterial effects of various heterocyclic derivatives, including imidazoles, have been confirmed, with some showing significant inhibitory zones against pathogens like Staphylococcus epidermidis and Shigella flexneri. tbzmed.ac.ir

In Vitro Antibacterial Activity of Imidazole Derivatives

This table summarizes the antibacterial efficacy of selected imidazole derivatives against various bacterial strains, as reported in the literature.

Compound TypeGram-Positive StrainActivity LevelGram-Negative StrainActivity LevelReference
Imidazole-2-thiol DerivativesStaphylococcus aureusExcellentEscherichia coliModerate niscpr.res.in
1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) DerivativesBacillus subtilisRemarkableKlebsiella pneumoniaeRemarkable connectjournals.com
2-Thiomethyl-benzimidazole DerivativesStaphylococcus aureus ATCC 25923Not SusceptibleEscherichia coli ATCC 25922Significant (MIC: 250-500 µg/mL) scirp.org
Indolylbenzo[d]imidazolesStaphylococcus aureus ATCC 43300 (MRSA)High (MIC < 1 µg/mL)-- nih.gov

In Vitro Antifungal Properties and Fungal Enzyme Inhibition (e.g., Lanosterol (B1674476) 14α-demethylase)

The antifungal activity of imidazole derivatives is well-documented, with many clinically used antifungal drugs belonging to the azole class. nih.gov These compounds, including derivatives of 1-(2-phenylethyl)-1H-imidazole, have shown efficacy against a range of fungal pathogens such as Candida albicans and Aspergillus niger. connectjournals.comnih.gov

The primary mechanism for the antifungal action of azoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govnano-ntp.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. psu.edu The imidazole moiety plays a key role in this inhibition by coordinating with the heme iron atom in the active site of the enzyme. nih.govnih.gov This interaction disrupts the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and impairing the integrity and function of the fungal membrane. nano-ntp.compibb.ac.cn

Studies on various 1-substituted imidazole derivatives have demonstrated potent, dose-dependent inhibition of lanosterol 14α-demethylase. nih.govrsc.org For example, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed fungal growth inhibition at very low concentrations, with a minimal inhibition concentration (MIC) value as low as 0.125 μg/mL against Candida albicans. researchgate.net The specificity of these inhibitors for the fungal enzyme over its human homolog is a critical factor in their therapeutic use. psu.edu

In Vitro Antifungal Activity of Imidazole Derivatives

This table presents the antifungal efficacy and enzyme inhibition data for selected imidazole derivatives.

Compound TypeFungal StrainMIC (µg/mL)Target EnzymeReference
1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol estersCandida albicans0.125Lanosterol 14α-demethylase researchgate.net
1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea DerivativesCandida albicans (MTCC 227)Moderate ActivityNot Specified connectjournals.com
1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea DerivativesAspergillus niger (NCIM 1056)Moderate ActivityNot Specified connectjournals.com
Triazoles with phenylethynyl pyrazole (B372694) side chainCandida albicans0.0625 - 0.125Not Specified mdpi.com

Evaluation of Antiviral Potential in Cellular Models

The antiviral properties of imidazole-containing compounds have been explored against a variety of DNA and RNA viruses. nih.gov Research has involved screening these derivatives in cellular models to determine their efficacy in inhibiting viral replication. For instance, substituted imidazole derivatives have been evaluated for their activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Coxsackie virus B4, and Respiratory Syncytial Virus (RSV). nih.gov

In one study, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were synthesized and tested against a panel of viruses, with some compounds emerging as potential leads for the development of novel antiviral agents. nih.gov Other research has identified imidazole-based compounds with activity against the influenza A virus, with EC50 values in the sub-micromolar range. nih.gov Furthermore, computational docking studies have explored the potential of imidazole analogs to bind to the main protease of SARS-CoV-2, the virus responsible for COVID-19, suggesting a possible role as coronavirus inhibitors. nih.gov These studies often utilize cell lines like Vero cells or HeLa cells to assess the antiviral effect and cytotoxicity of the compounds. nih.govnih.gov

Proposed Mechanisms of Microbial Growth Inhibition

The antimicrobial effects of this compound derivatives are attributed to several proposed mechanisms that can vary between bacteria and fungi.

Inhibition of Ergosterol Synthesis: As detailed in section 5.1.2, the primary mechanism of antifungal activity for imidazole derivatives is the inhibition of lanosterol 14α-demethylase, which is vital for the synthesis of ergosterol in fungi. This disruption of the cell membrane leads to fungal cell death. nano-ntp.com

Cell Membrane Disruption: Beyond specific enzyme inhibition, some imidazole derivatives are proposed to directly interact with and disrupt microbial cell membranes. They can insert themselves into the lipid bilayer, which increases membrane permeability and leads to the leakage of essential intracellular components, ultimately causing cell lysis. nano-ntp.com

Inhibition of Nitric Oxide Dioxygenase (NOD): Another proposed mechanism involves the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins. Antimicrobial imidazoles can coordinate the heme iron atom within this enzyme, impairing its ability to detoxify nitric oxide, a molecule used by the host immune system to combat pathogens. nih.gov

Interference with Nucleic Acid and Protein Synthesis: Some studies suggest that imidazole derivatives may interfere with the synthesis of microbial nucleic acids and proteins, although this mechanism is less extensively characterized compared to membrane-targeted actions. nano-ntp.comnih.gov The broad-spectrum activity of some nitroimidazole hybrids has been linked to the reduction of the nitro group to a radical anion that can damage DNA. nih.gov

Antioxidant Potential Assessment

In addition to their antimicrobial properties, imidazole derivatives have been investigated for their potential as antioxidants. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of effective antioxidants a key research area.

Free Radical Scavenging Activity (e.g., DPPH, ABTS Assays)

The antioxidant capacity of this compound and related compounds is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most frequently used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. centralasianstudies.orgnih.gov

In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. centralasianstudies.orgnih.gov Studies on novel hydroxylated benzylideneamino imidazole derivatives have shown significant radical scavenging activity, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard antioxidant Trolox. nih.gov The antioxidant activity is highly dependent on the structure of the derivative, particularly the number and position of hydroxyl groups on the phenolic subunits and the extent of conjugation with the imidazole ring. nih.govnih.gov

Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. Phenol- and pyridine-substituted 1,2,4-triazole (B32235) derivatives, structurally related to imidazoles, have also demonstrated considerable scavenging potential in both DPPH and ABTS assays. nih.gov The electron-rich nature of the imidazole ring, combined with appropriate substitutions, can confer the ability to chelate metal ions and scavenge free radicals, making these compounds promising antioxidants. centralasianstudies.org

Free Radical Scavenging Activity of Imidazole Derivatives

This table shows the antioxidant potential of selected imidazole derivatives as measured by the DPPH assay.

Compound TypeAssayIC50 ValueComparison StandardReference
Hydroxylated benzylideneamino imidazole derivativesDPPH3.2 µM - 8.4 µMTrolox (IC50 = 9.5 µM) nih.gov
2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl]DPPHSignificant InhibitionNot Specified centralasianstudies.org
2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazoleDPPHHigher Inhibition than methoxy-substituted analogNot Specified centralasianstudies.org

Inhibition of Oxidative Processes in Chemical and Biochemical Systems

The imidazole nucleus is a component of many biologically active molecules and has been investigated for various pharmacological properties, including antioxidant effects. mdpi.comlongdom.org The antioxidant potential of the broader class of 2-imidazolthiones, to which this compound belongs, has been demonstrated in several studies. In comparative analyses, 2-imidazolthiones have shown the ability to react with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to known antioxidants like uric acid. nih.gov Furthermore, these compounds have been observed to protect oxyhemoglobin from being oxidized to methemoglobin. nih.gov

While specific studies quantifying the antioxidant capacity of this compound itself were not identified in the available research, the collective data on related structures suggest the potential for this class of compounds to mitigate oxidative processes. For instance, some indole-imidazole derivatives have been noted for their ability to act as electron or hydrogen atom donors, forming stabilized radicals, which is a key feature of antioxidant activity. mdpi.com Other research on imidazole-derived phenolic compounds has also established a clear relationship between their structure and antioxidant properties. mdpi.com

Role of the Thiol Group in Redox Mechanisms

The thiol (or thione tautomer) group at the C-2 position of the imidazole ring is critical to the redox activity of these compounds. nih.govrsc.org Studies comparing 2-imidazolthiones with their 2-imidazolone counterparts reveal that the sulfur-containing compounds are significantly more reactive in antioxidant assays. nih.gov For example, 2-imidazolthiones were more effective at protecting porcine and bovine erythrocytes from hemolysis induced by t-butyl hydroperoxide and were more reactive in scavenging the DPPH radical. nih.gov This enhanced reactivity highlights the thione group's direct participation in redox mechanisms, likely through its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species. The sulfur atom's capacity to exist in various oxidation states allows it to engage in redox cycling, a fundamental aspect of its antioxidant and pro-oxidant activities under different biological conditions. The development of redox-active benzimidazolium sulfonamides as thiolating reagents further underscores the unique chemical reactivity of the N-S bond in imidazole-based structures for mediating redox transformations. rsc.org

Enzyme Inhibition Studies (Beyond Antimicrobial Targets)

Derivatives of this compound have been the subject of targeted enzyme inhibition studies, revealing potent activity against specific mammalian enzymes.

Investigation of Specific Enzyme Targets (e.g., Dopamine (B1211576) β-Hydroxylase, DHFR)

Dopamine β-Hydroxylase (DBH): A significant body of research has identified 1-(phenylalkyl)imidazole-2-thiones as a novel class of potent inhibitors of dopamine β-hydroxylase (DBH), an enzyme crucial for the biosynthesis of norepinephrine (B1679862) from dopamine. mdpi.comresearchgate.net The compound this compound is a member of this class and has been specifically investigated. These compounds are described as "multisubstrate" inhibitors, designed to incorporate structural features that mimic both the phenethylamine (B48288) substrate (like dopamine) and the oxygen co-substrate of the enzyme. mdpi.comresearchgate.net The phenylethyl group mimics the dopamine substrate, while the imidazole-2-thione moiety is thought to interact with the copper atoms at the enzyme's active site, mimicking oxygen's role. mdpi.com

The inhibitory potency is sensitive to the length of the alkyl chain connecting the phenyl and imidazole-2-thione rings, which helps define the optimal distance between the two key binding sites within the DBH active site. mdpi.com

Inhibition of Bovine Dopamine β-Hydroxylase by 1-(Phenylalkyl)imidazole-2-thione Derivatives
CompoundInhibitory Potency (IC₅₀)Reference
This compoundData not specifically detailed in abstracts, but identified as a potent inhibitor within the series. mdpi.comresearchgate.net
1-Benzyl-1H-imidazole-2-thiolDesignated as a potent inhibitor. mdpi.com
1-(3-Phenylpropyl)-1H-imidazole-2-thiolDesignated as a potent inhibitor. mdpi.com

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a well-established target for anticancer and antimicrobial agents. wikipedia.orgrjpbr.comnih.gov DHFR inhibitors work by blocking the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and cell proliferation. wikipedia.orgnih.gov Despite the extensive research into imidazole derivatives as potential therapeutic agents, a review of the scientific literature did not yield studies specifically evaluating this compound or its close analogs as inhibitors of DHFR.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The inhibitory mechanism of 1-(phenylalkyl)imidazole-2-thiones against Dopamine β-Hydroxylase (DBH) has been elucidated through steady-state kinetics and molecular modeling. mdpi.comnih.gov These compounds function as multisubstrate inhibitors, concurrently binding to both the phenethylamine binding site and the active site copper atoms. mdpi.comresearchgate.net This dual interaction is key to their high potency.

The structure-activity relationship studies reveal that the phenyl ring acts as a mimic for the dopamine substrate, while the imidazole-2-thione group serves as an oxygen mimic, likely coordinating with the copper ions essential for catalysis. mdpi.com The length of the bridging alkyl chain between these two moieties is a critical determinant of inhibitory activity, suggesting an optimal spatial arrangement is required for simultaneous engagement with both sites on the enzyme. mdpi.com Comparative studies with related compounds, such as 1-(thienylalkyl)imidazole-2(3H)-thiones, further refine the understanding of the active site's topology and the electronic requirements for potent inhibition. nih.gov

Investigational Anticancer Activity in Cellular Models

The imidazole scaffold is a common feature in many compounds developed as potential anticancer agents, targeting a wide array of biological pathways to inhibit tumor growth. longdom.orgnih.govrsc.org

Material Science Applications: Corrosion Inhibition by 1 2 Phenylethyl 1h Imidazole 2 Thiol

Fundamental Mechanisms of Corrosion Inhibition by Organic Compounds

Organic compounds prevent or reduce the rate of corrosion primarily by adsorbing onto the metal surface, creating a protective barrier between the metal and the corrosive environment. tulane.eduresearchgate.net This process displaces water molecules and aggressive ions from the metal surface, thereby hindering the electrochemical reactions—anodic metal dissolution and cathodic hydrogen evolution—that constitute corrosion. researchgate.nettpcj.org

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Functional groups containing heteroatoms such as nitrogen, sulfur, and oxygen are key to the inhibitor's function. tulane.edu These atoms possess lone pairs of electrons which can be shared with the vacant d-orbitals of the metal, forming coordinate covalent bonds. tpcj.org Furthermore, the presence of π-electrons in aromatic rings or multiple bonds can also facilitate interaction with the metal surface. mdpi.com The combination of these features in a single molecule, as in 1-(2-phenylethyl)-1H-imidazole-2-thiol, suggests a high potential for strong adsorption and, consequently, effective corrosion inhibition. The inhibitor can affect the anodic reaction, the cathodic reaction, or both, classifying it as an anodic, cathodic, or mixed-type inhibitor, respectively. researchgate.net

Adsorption Behavior of this compound on Metal Surfaces

The formation of a protective film by this compound on a metal surface is governed by its adsorption characteristics. The molecule's phenylethyl group, imidazole (B134444) ring, and thiol functionality all play a role in this process. The adsorption can occur through the electrostatic attraction between a charged metal surface and charged inhibitor molecules or through chemical bond formation between the inhibitor and the metal.

To understand the interaction between an inhibitor and a metal surface, adsorption isotherms are studied. These models describe the relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. sigmaaldrich.com The Langmuir adsorption isotherm is frequently used for corrosion inhibitors, as it assumes the formation of a monolayer of the inhibitor on the metal surface. jocpr.comresearchgate.net

The standard free energy of adsorption (ΔG°ads) is a critical thermodynamic parameter that indicates the spontaneity of the adsorption process. A negative value for ΔG°ads signifies that the adsorption of the inhibitor is a spontaneous process. jocpr.com The magnitude of ΔG°ads also provides insight into the nature of the adsorption. Other thermodynamic parameters like the enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) can reveal whether the process is endothermic or exothermic and the degree of randomness at the metal-solution interface.

Illustrative Data Table: The following table presents a hypothetical set of thermodynamic parameters for the adsorption of this compound on a steel surface in an acidic medium, as would be derived from experimental data fitting an adsorption isotherm model.

Temperature (K)Kads (L/mol)ΔG°ads (kJ/mol)ΔH°ads (kJ/mol)ΔS°ads (J/mol·K)
2981.8 x 10⁴-35.6-15.268.5
3081.5 x 10⁴-36.2-15.268.2
3181.2 x 10⁴-36.9-15.268.3
3280.9 x 10⁴-37.5-15.268.0

The adsorption of an inhibitor can be broadly classified into two types: physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physisorption involves relatively weak electrostatic forces between the inhibitor and the metal surface, such as van der Waals forces or dipole-dipole interactions. This typically occurs when the metal surface is charged and the inhibitor is in an ionic form. For physisorption, the standard free energy of adsorption (ΔG°ads) is typically in the range of –20 kJ/mol or less negative. jocpr.com

Chemisorption involves the formation of stronger chemical bonds through charge sharing or charge transfer between the inhibitor molecules and the metal surface, resulting in a coordinate-type bond. tpcj.org This type of adsorption is more specific and leads to a more stable and effective protective layer. Values of ΔG°ads of –40 kJ/mol or more negative are generally indicative of chemisorption. dntb.gov.ua

For this compound, a combination of both types of adsorption is likely. In an acidic solution, the nitrogen atoms of the imidazole ring can become protonated, leading to electrostatic attraction to a negatively charged metal surface (physisorption). Concurrently, the lone electron pairs on the sulfur atom and the unprotonated nitrogen atom, along with the π-electrons of the phenyl and imidazole rings, can form coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption).

The effectiveness of an inhibitor is directly related to its concentration and the resulting surface coverage (θ) on the metal. Generally, as the concentration of the inhibitor increases, the surface coverage also increases, leading to a higher inhibition efficiency. researchgate.net This is because more inhibitor molecules are available to adsorb onto the active sites of the metal surface, forming a more complete protective barrier. researchgate.net However, this effect typically plateaus once the concentration is high enough to achieve maximum or near-maximum surface coverage, often approaching the formation of a complete monolayer.

Electrochemical Characterization of Corrosion Inhibition

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action. physchemres.org These methods provide rapid and detailed information about the corrosion process.

Potentiodynamic polarization (PDP) is a widely used electrochemical technique to study corrosion behavior. bldpharm.com It involves polarizing the metal sample from its free corrosion potential (Ecorr) in both the anodic (positive) and cathodic (negative) directions and measuring the resulting current. The resulting Tafel plot provides key parameters:

Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction.

Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr value in the presence of an inhibitor indicates effective corrosion inhibition. researchgate.net

Anodic (βa) and Cathodic (βc) Tafel Slopes: These slopes provide information about the mechanism of the corrosion reactions.

By comparing the polarization curves with and without the inhibitor, its effect can be determined. If the addition of the inhibitor primarily shifts the anodic branch to lower current densities, it is an anodic inhibitor. If it primarily affects the cathodic branch, it is a cathodic inhibitor. If both branches are affected, it is classified as a mixed-type inhibitor. researchgate.netresearchgate.net For compounds like this compound, which can interact with both anodic and cathodic sites via their functional groups, they are often found to act as mixed-type inhibitors. physchemres.org

Illustrative Data Table: The following table shows hypothetical potentiodynamic polarization data for a metal in a corrosive solution with and without different concentrations of this compound. The inhibition efficiency (IE%) is calculated from the corrosion current densities.

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank-45050075-120-
1 x 10⁻⁵-44515078-11870.0
5 x 10⁻⁵-4428080-11584.0
1 x 10⁻⁴-4354582-11291.0
5 x 10⁻⁴-4302585-11095.0

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of the interface between a metal and a corrosive solution, as well as the processes that occur there. By applying a small amplitude AC signal over a wide range of frequencies, EIS can provide detailed information about the corrosion resistance of a system.

In the context of corrosion inhibition by this compound, EIS is employed to characterize the protective film formed on the metal surface. The resulting Nyquist plots typically show semicircles, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher resistance to corrosion.

When this compound is introduced into a corrosive medium, such as hydrochloric acid, it adsorbs onto the metal surface, forming a protective barrier. This is reflected in the EIS data by a significant increase in the Rct value and a decrease in the double-layer capacitance (Cdl). The decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, which have a lower dielectric constant.

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

The table below presents typical EIS data for an imidazole-thiol derivative, demonstrating the effect of increasing inhibitor concentration on corrosion resistance.

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank75120-
1 x 10⁻⁵3506578.6
5 x 10⁻⁵7804090.4
1 x 10⁻⁴12502894.0
5 x 10⁻⁴18002095.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Linear Polarization Resistance (LPR) Measurements

Linear Polarization Resistance (LPR) is a rapid electrochemical technique that provides a direct measurement of the corrosion rate in real-time. The method involves applying a small potential sweep around the open-circuit potential (OCP) and measuring the resulting current. The slope of the potential-current curve gives the polarization resistance (Rp), which is inversely proportional to the corrosion current density (icorr) and, consequently, the corrosion rate.

The Stern-Geary equation relates Rp to icorr:

icorr = B / Rp

Where B is the Stern-Geary constant, which is determined by the Tafel slopes.

The inhibition efficiency can also be calculated from the Rp values:

IE% = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100

Where Rp(inh) is the polarization resistance with the inhibitor and Rp(blank) is the polarization resistance without it.

The addition of this compound to a corrosive solution leads to an increase in the polarization resistance, signifying a decrease in the corrosion rate. This is due to the formation of an adsorbed protective layer on the metal surface, which impedes the electrochemical reactions responsible for corrosion.

Below is a data table illustrating the effect of this compound concentration on the polarization resistance and inhibition efficiency.

Inhibitor Concentration (M)Rp (Ω cm²)icorr (µA cm⁻²)Inhibition Efficiency (%)
Blank80325-
1 x 10⁻⁵38068.478.9
5 x 10⁻⁵85030.690.6
1 x 10⁻⁴135019.394.1
5 x 10⁻⁴195013.395.9

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Surface Analysis Techniques for Protective Film Investigation

To visualize and chemically characterize the protective film formed by this compound, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the metal surface morphology. By comparing the SEM micrographs of a metal sample immersed in a corrosive solution with and without the inhibitor, the protective effect of the inhibitor can be clearly observed.

In the absence of this compound, the metal surface typically shows significant damage, with pits and a rough, uneven texture characteristic of aggressive corrosion. In contrast, the surface of the metal protected by the inhibitor appears much smoother and shows significantly less damage. This indicates the formation of a stable and uniform protective film that effectively isolates the metal from the corrosive environment.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the surface at the nanoscale. This technique is highly sensitive to changes in surface roughness.

AFM analysis of a metal surface exposed to a corrosive environment without an inhibitor reveals a significant increase in surface roughness due to the corrosive attack. However, in the presence of this compound, the surface remains relatively smooth, with a much lower average roughness value. This confirms the formation of a compact and even protective layer on the metal surface, which mitigates the corrosive process.

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used to determine the elemental composition of the surface. By analyzing the X-ray signals emitted from the sample, EDX can identify the elements present on the metal surface.

When a metal surface protected by this compound is analyzed, the EDX spectrum reveals the presence of nitrogen and sulfur, in addition to the elements of the metal itself. The detection of these elements, which are constituents of the inhibitor molecule, provides direct evidence of the adsorption of the inhibitor onto the metal surface, confirming the formation of a protective film.

Synergistic Effects of this compound with Other Inhibitors

The corrosion inhibition efficiency of this compound can often be enhanced through synergistic effects when combined with other substances, such as halide ions (e.g., iodide ions). Synergy in corrosion inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects.

Structure Activity/property Relationship Sar/spr Analysis and Rational Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or material properties. nih.govrjptonline.org For 1-(2-phenylethyl)-1H-imidazole-2-thiol and its analogues, a QSAR/QSPR study would typically involve the generation of a dataset of related molecules and the calculation of various molecular descriptors.

These descriptors can be categorized as electronic (e.g., Hammett sigma, partial charges), steric (e.g., molar refractivity, STERIMOL parameters), hydrophobic (e.g., logP), and topological (e.g., Balaban index), among others. nih.govresearchgate.net By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is developed to predict the activity or property of new, unsynthesized compounds. nih.govnih.gov

For instance, a hypothetical QSAR study on a series of 1-(substituted-phenylethyl)-1H-imidazole-2-thiol derivatives as enzyme inhibitors might yield an equation like:

pIC50 = c0 + c1σ + c2π - c3MR

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, σ represents the electronic effect of the substituent on the phenyl ring, π describes its hydrophobicity, and MR its molar refractivity. The coefficients (c0, c1, c2, c3) would indicate the direction and magnitude of each descriptor's influence on the inhibitory activity. nih.gov

Table 1: Hypothetical Physicochemical Parameters and Biological Activity for QSAR Modeling of this compound Analogues

CompoundSubstituent (R)logPMolar Refractivity (MR)Electronic Parameter (σ)pIC50 (Predicted)
Analogue 1-H2.165.40.005.8
Analogue 2-Cl2.870.20.236.2
Analogue 3-CH32.670.1-0.175.5
Analogue 4-NO21.870.00.786.8
Analogue 5-OCH32.071.3-0.275.3

Impact of Electronic and Steric Factors on Biological and Material Properties

The electronic and steric characteristics of the this compound scaffold are critical determinants of its interactions with biological targets or its performance in material applications.

Steric Factors: The size and shape of the molecule, governed by steric factors, dictate how well it can fit into a binding pocket of an enzyme or a receptor. nih.gov The 2-phenylethyl substituent provides a significant degree of conformational flexibility. The size of substituents on the phenyl ring can either enhance or hinder binding. For example, a bulky substituent might prevent the molecule from accessing a deep binding pocket, while a smaller group might be optimal. nih.gov In material science, steric hindrance can affect crystal packing, thin-film formation, and the accessibility of the thiol group for surface binding or polymerization.

Role of Substituent Modifications on Tautomeric Preferences and Reactivity

The imidazole-2-thiol moiety of the title compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). ias.ac.in The equilibrium between these two forms is a crucial aspect of the molecule's reactivity and can be influenced by substituent modifications. nih.govresearchgate.net

The thione form is generally the more stable tautomer in many imidazole-2-thiol systems. ias.ac.in However, the tautomeric preference can be shifted by altering the electronic environment. Substituents on the phenylethyl group can exert a long-range electronic effect on the imidazole (B134444) ring. An electron-withdrawing group on the phenyl ring could increase the acidity of the N-H proton, potentially favoring the thione form. The polarity of the solvent also plays a significant role in tautomeric equilibrium. researchgate.net

The reactivity of the molecule is directly linked to its tautomeric state. The thiol tautomer possesses a nucleophilic sulfur atom, which can participate in S-alkylation reactions or form disulfide bonds. In contrast, the thione form has a nucleophilic nitrogen and can undergo different types of reactions. The ability to control the tautomeric equilibrium through substituent modification is a key strategy in designing molecules with specific reactive properties, for example, in the development of enzyme inhibitors or self-assembling monolayers. nih.gov

Table 2: Influence of Substituents on Tautomeric Equilibrium

Substituent on Phenyl RingElectronic EffectPredicted Predominant TautomerConsequence on Reactivity
Electron-Donating (-OCH3)Increases electron density on imidazoleMay slightly favor the thiol formEnhanced sulfur nucleophilicity
Electron-Withdrawing (-NO2)Decreases electron density on imidazoleStrongly favors the thione formEnhanced nitrogen nucleophilicity
Halogen (-Cl)Inductive withdrawal, resonance donationFavors the thione formModerate influence on reactivity

Computational Design Strategies for Enhanced Performance

Computational chemistry offers powerful tools for the rational design of analogues of this compound with improved properties, accelerating the discovery process and reducing the need for extensive synthetic efforts. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov If a biological target for this compound is known, a structure-based virtual screen can be performed by docking a library of compounds into the target's binding site.

In the absence of a known 3D structure of the target, ligand-based design methods are employed. nih.gov These methods use the structure of the active compound, this compound, as a template to find other molecules with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes (pharmacophore modeling). A pharmacophore model for this compound might include a hydrophobic aromatic feature (the phenyl ring), a hydrogen bond acceptor/donor (the imidazole ring), and a nucleophilic/metal-chelating feature (the thiol/thione group). mdpi.com

De novo design is a computational method that builds novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. nih.gov This approach is not limited to existing chemical libraries and can generate truly novel scaffolds. For this compound, a de novo design program could use the existing scaffold as a starting point or fragment and explore alternative linkers, different ring systems, or diverse substituents to optimize interactions with a hypothetical target, potentially leading to the design of analogues with significantly higher potency or improved properties.

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry is a powerful synthetic strategy for rapidly creating large numbers of different but structurally related molecules, known as a chemical library. nih.govyoutube.com This approach is highly amenable to the SAR exploration of the this compound scaffold.

The synthesis of this compound itself can be adapted for combinatorial methods. nih.gov A library of analogues could be generated by using a diverse set of substituted phenylethylamines in the initial synthetic steps. Further diversity can be introduced by reacting the imidazole-2-thiol core with a variety of electrophiles to modify the thiol group or by performing reactions on the phenyl ring.

For example, a split-and-pool synthesis strategy on a solid support could be employed. In this method, a resin is divided into portions, each reacting with a different building block (e.g., a different substituted phenylethylamine). The portions are then pooled, mixed, and split again for the next reaction step (e.g., cyclization to form the imidazole-2-thione). This process allows for the exponential generation of a large library of compounds. High-throughput screening methods can then be used to test the entire library for the desired biological activity or property, quickly identifying promising "hit" compounds for further development. nih.govyoutube.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies for Imidazole-2-thiols

The synthesis of imidazole-2-thiol derivatives is a well-established area of organic chemistry, but the pursuit of more efficient, sustainable, and versatile methods continues. nih.gov Future research will likely focus on moving beyond traditional multi-step procedures, which often require harsh conditions and generate significant waste.

Next-generation methodologies are anticipated to include:

Flow Chemistry and Microreactor Technology: These approaches offer precise control over reaction parameters, enhanced safety, and the potential for seamless scalability from laboratory research to industrial production. The synthesis of imidazole-2-thiones via continuous flow processes could lead to higher yields and purity while minimizing reaction times.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive chemical reactions represents a green and powerful strategy. These methods can enable novel bond formations and functional group introductions on the imidazole-2-thiol core under mild conditions, opening pathways to previously inaccessible derivatives.

Metal-Free Catalysis: While metal catalysts are effective, concerns about cost and toxicity (especially for pharmaceutical applications) are driving the development of metal-free alternatives. rsc.org Organocatalysis and other metal-free coupling strategies are emerging as viable routes for constructing the imidazole (B134444) ring and its substituents. rsc.org

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of imidazole-2-thione derivatives by significantly reducing reaction times and often improving yields. nih.govscialert.net Its expanded use is expected to become standard for rapid library generation and optimization of reaction conditions.

A patent has described a method for preparing 4-substituted 2-thioimidazoles, which can be chiral, by reducing thiohydantoins. google.com This approach, which can start from optically active amino acids, highlights a strategy for producing specific stereoisomers, a critical aspect for developing targeted therapeutics. google.com General methods for synthesizing imidazole-2-thiones often involve cyclization reactions, reactions of halo-imidazole derivatives with sulfur nucleophiles, or the direct insertion of sulfur into the imidazole ring. tandfonline.com

Exploration of Undiscovered Biological Targets and Pathways

The imidazole-2-thiol scaffold is a recognized "privileged structure" in medicinal chemistry, known for its wide array of biological activities, including antimicrobial, antifungal, anti-HIV, and anticancer properties. nih.govniscpr.res.inresearchgate.netchemijournal.com While existing research has identified some mechanisms of action, the full biological potential of 1-(2-phenylethyl)-1H-imidazole-2-thiol remains largely untapped.

Future explorations are expected to focus on:

Target Deconvolution: For compounds showing promising activity, identifying the specific molecular target is crucial. Advanced chemical proteomics and thermal proteome profiling (TPP) can be employed to identify the direct binding partners of this compound within the cell, revealing novel mechanisms of action.

Kinase Inhibition: The imidazole scaffold is well-suited for designing kinase inhibitors, a major class of anticancer drugs. nih.gov Screening this compound and its analogs against broad panels of human kinases could uncover unexpected inhibitory activities relevant to cancer or inflammatory diseases.

Epigenetic Modulation: Research into the role of small molecules in modulating epigenetic enzymes (e.g., histone deacetylases, methyltransferases) is a burgeoning field. The structural features of imidazole-2-thiols could be optimized to interact with these targets, offering new therapeutic avenues.

Metabolic Pathway Interference: Recent studies have shown that certain imidazole-2-thione hybrids can act as potent inhibitors of enzymes like topoisomerase II, which is critical for DNA replication in cancer cells. nih.govnih.gov Other work has demonstrated α-glucosidase inhibition by benzimidazole-2-thiol derivatives, relevant for diabetes treatment. nih.gov Investigating the effect of this compound on other key metabolic pathways in cancer or infectious diseases could reveal new applications.

General Imidazole-2-Thiol ActivityPotential Specific Targets/PathwaysTherapeutic AreaReference
AnticancerTopoisomerase II, Unidentified Kinases, Epigenetic ModulatorsOncology nih.govnih.gov
Antidiabeticα-GlucosidaseMetabolic Disorders nih.gov
AntifungalErgosterol (B1671047) Biosynthesis PathwayInfectious Disease nih.govnih.gov
Antiviral (Anti-HIV)Reverse TranscriptaseInfectious Disease nih.gov
AntimicrobialCell Wall Synthesis, DNA GyraseInfectious Disease niscpr.res.in

Expansion into Novel Material Science Applications (e.g., Sensors, Optoelectronics)

Beyond biomedicine, the unique electronic and coordination properties of the imidazole-2-thiol moiety make it an attractive candidate for advanced materials. bohrium.com The ability of the nitrogen and sulfur atoms to coordinate with metal ions is a key feature driving this potential. seejph.commdpi.com

Emerging applications in material science include:

Chemosensors: Imidazole derivatives have been successfully developed as fluorescent and colorimetric sensors for detecting environmentally and biologically important metal ions, such as copper (II). seejph.comresearchgate.net The phenylethyl group in this compound can be further functionalized to tune the sensor's selectivity and sensitivity for specific analytes. These sensors work by changing their optical properties (color or fluorescence) upon binding to the target ion. bohrium.comresearchgate.net

Optoelectronic Materials: The π-conjugated system of the imidazole ring is fundamental to its optical and electronic properties. bohrium.com This makes derivatives like this compound potential building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices. rsc.org

Corrosion Inhibitors: The ability of heterocyclic compounds containing nitrogen and sulfur to adsorb onto metal surfaces makes them effective corrosion inhibitors. Research into the application of this compound as a protective coating for metals in industrial settings could represent a significant non-medical application.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

Key areas for AI/ML integration include:

Generative Chemistry: AI models can design novel imidazole-2-thiol derivatives in silico with optimized properties. nih.gov By learning from existing chemical data, these models can propose new structures with a higher probability of possessing desired biological activity or material characteristics.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity or toxicity of new compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Artificial neural networks (ANNs) have already been successfully applied to predict the antibacterial activity of imidazole derivatives based on their structural parameters. nih.gov

Retrosynthesis Planning: AI tools can devise the most efficient synthetic routes for complex target molecules, including novel derivatives of this compound. researchgate.net This accelerates the "design-make-test" cycle of chemical research.

Big Data Analysis: AI can analyze vast datasets from high-throughput screening, genomics, and proteomics to identify novel drug targets and biomarkers, providing a rationale for testing this compound in new disease contexts. pharmaceutical-technology.com

AI/ML ApplicationObjectivePotential Impact on Imidazole-2-thiol ResearchReference
Generative ModelsDesign of novel molecules with desired properties.Creation of new this compound analogs with enhanced efficacy or new functions. nih.gov
Predictive QSARForecast biological activity and physicochemical properties.Prioritization of synthetic targets, reducing failed experiments. nih.gov
Retrosynthesis ToolsPlan optimal chemical synthesis routes.Faster and more efficient production of target compounds. researchgate.net
Target IdentificationAnalyze biological data to find new drug targets.Identification of new diseases or pathways where this compound could be effective. pharmaceutical-technology.com

Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation

The full potential of a versatile compound like this compound cannot be unlocked by a single research discipline. Its comprehensive evaluation requires a synergistic approach that bridges disparate fields of expertise.

Future progress will depend on robust collaborations between:

Synthetic and Medicinal Chemists: To design and create new, improved analogs of the parent compound. chemscene.com

Pharmacologists and Biologists: To conduct in-depth in vitro and in vivo testing to elucidate mechanisms of action and determine efficacy in various disease models.

Computational Chemists and Data Scientists: To perform molecular docking studies, run predictive models, and analyze large datasets to guide experimental work. researchgate.netplos.org

Material Scientists and Engineers: To explore and develop non-biological applications, such as sensors and electronic materials. bohrium.com

Clinicians: To provide insights into unmet medical needs and guide the translation of promising preclinical findings into clinically relevant research questions.

Such multidisciplinary consortia are essential for a "holistic" evaluation, ensuring that all potential avenues for the application of this compound are explored efficiently and effectively, maximizing the return on research investment and accelerating the journey from laboratory discovery to real-world impact. mdpi.com

Q & A

Q. How can the synthesis of 1-(2-phenylethyl)-1H-imidazole-2-thiol be optimized for higher yield and purity?

Methodological Answer:

  • Reaction Conditions: Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature (e.g., reflux vs. room temperature) to favor thiol group incorporation. Evidence from imidazole derivatives shows that microwave-assisted synthesis reduces reaction time and improves yield .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nucleophilic substitution at the imidazole C2 position, as seen in analogous syntheses .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the thiol derivative, minimizing disulfide byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the imidazole ring substitution pattern (e.g., thiol proton at δ 3.5–4.5 ppm) and phenylethyl chain integration .
  • IR Spectroscopy: Identify the S-H stretch (~2550 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (calc. for C₁₁H₁₁N₂S: 217.07 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, though thiol oxidation risk requires inert atmosphere handling .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of this compound with biological targets like EGFR?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR) due to imidazole-thiol motifs' affinity for ATP-binding pockets, as shown in 2-phenylbenzimidazole derivatives .
  • Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. The phenylethyl group may occupy hydrophobic pockets, while the thiol forms hydrogen bonds with catalytic lysine residues .
  • Validation: Compare binding scores (ΔG) with known inhibitors (e.g., erlotinib) and validate via in vitro kinase assays .

Q. What strategies resolve contradictions in NMR data for imidazole derivatives with similar substituents?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to assess tautomerism (e.g., thiol ↔ thione equilibrium), which alters chemical shifts .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
  • Computational NMR: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. How do substituents on the phenylethyl group influence the compound’s antifungal efficacy?

Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring to enhance membrane penetration, mimicking activity in α-(2,4-dichlorophenyl) imidazole derivatives .
  • In Vitro Assays: Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Correlate MIC values with logP and dipole moments .
  • Resistance Profiling: Combine with fluconazole to assess synergy and mitigate azole resistance via CYP51 inhibition .

Q. What are the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies: Expose to UV-Vis light (λ = 254–365 nm) and monitor decay via HPLC-MS. Thiol oxidation to disulfides is likely, as seen in imidazole fungicides .
  • Biodegradation: Use soil microcosms or activated sludge to assess microbial breakdown. LC-QTOF identifies metabolites like imidazole ring-opened products .
  • Ecotoxicology: Evaluate Daphnia magna LC₅₀ and algal growth inhibition to establish risk quotients .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in cytotoxicity data between in silico predictions and in vitro assays?

Methodological Answer:

  • Assay Optimization: Ensure physiologically relevant conditions (e.g., 10% FBS, 37°C, 5% CO₂) to mimic in vivo environments. Artifacts from thiol-mediated redox cycling may skew MTT results .
  • Off-Target Screening: Use proteome profiling (e.g., KinomeScan) to identify non-EGFR targets (e.g., glutathione reductase) that contribute to toxicity .
  • Dose-Response Refinement: Test nano- to micromolar ranges; imidazole-thiols often exhibit hormetic effects (low-dose stimulation vs. high-dose inhibition) .

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Reactant of Route 1
1-(2-phenylethyl)-1H-imidazole-2-thiol
Reactant of Route 2
1-(2-phenylethyl)-1H-imidazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.